molecular formula I3In3 B12431453 Indium(1+);triiodide

Indium(1+);triiodide

Cat. No.: B12431453
M. Wt: 725.17 g/mol
InChI Key: CHIFXIMRLUOIJX-UHFFFAOYSA-K
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Description

Indium(III) triiodide (InI₃) is a key indium halide with significant structural versatility and applications in catalysis, materials science, and energy storage. At ambient pressure, it adopts a monoclinic molecular structure (space group C2/c) composed of In₂I₆ dimers with In³⁺ ions in a distorted tetrahedral geometry . Under high-pressure conditions (e.g., 3 GPa), a rhombohedral polymorph (space group R-3) forms, featuring edge-sharing InI₆ octahedra arranged in honeycomb layers (a = 7.217 Å, c = 20.476 Å) . This layered variant exhibits a distinct orange coloration and a reduced band gap (2.3 eV) compared to the ambient-pressure monoclinic phase (3.1 eV), as determined by diffuse reflectance spectroscopy .

Properties

Molecular Formula

I3In3

Molecular Weight

725.17 g/mol

IUPAC Name

indium(1+);triiodide

InChI

InChI=1S/3HI.3In/h3*1H;;;/q;;;3*+1/p-3

InChI Key

CHIFXIMRLUOIJX-UHFFFAOYSA-K

Canonical SMILES

[In+].[In+].[In+].[I-].[I-].[I-]

Origin of Product

United States

Preparation Methods

Vapor-Phase Reaction

The most straightforward method involves the direct reaction of indium metal with iodine vapor. Stoichiometric amounts of indium and iodine are heated in a sealed tube or reactor under vacuum or inert atmosphere. The reaction proceeds as:
$$ 2 \, \text{In} + 3 \, \text{I}2 \rightarrow 2 \, \text{InI}3 $$
This method yields pale yellow monoclinic InI₃ crystals, which are highly hygroscopic. Optimal temperatures range from 300–400°C, with purity dependent on reactant stoichiometry and exclusion of moisture.

Solid-State Reaction Under Ambient Conditions

Indium metal powder and iodine crystals can be ground and heated in a controlled environment. This approach avoids solvent use but requires prolonged heating (12–24 hours) at 200–250°C to ensure complete reaction. The product often contains residual unreacted iodine, necessitating sublimation for purification.

Solution-Based Methods

Hydroiodic Acid Dissolution and Evaporation

Dissolving indium metal in concentrated hydroiodic acid (HI) followed by slow evaporation yields InI₃:
$$ \text{In} + 3 \, \text{HI} \rightarrow \text{InI}3 + \frac{3}{2} \, \text{H}2 $$
This method produces hydrated InI₃, which dehydrates upon heating under vacuum. The process is advantageous for scalability but risks hydrolysis if moisture is present during evaporation.

Reflux in Organic Solvents

Hexane Method : Indium foil and iodine (1:1.5 molar ratio) are refluxed in degassed hexane under argon for 1–3 hours, achieving 95% yield. The anhydrous conditions prevent hydrolysis, yielding high-purity β-InI₃ (yellow form).

Ethyl Acetate Method : Refluxing indium slices with iodine in ethyl acetate for 30 minutes generates InI₃, which catalyzes organic reactions without isolation. This solvent-based approach is rapid but yields amorphous InI₃, requiring recrystallization for structural studies.

High-Pressure Polymorph Synthesis

Monoclinic InI₃ undergoes phase transition under high pressure (6 GPa) and temperature (500°C) in a multi-anvil press, forming a reddish rhombic polymorph. The high-pressure form exhibits distinct bonding:

  • In–I bond lengths: 2.904–2.911 Å
  • Bond angles: 86.5–90.0°
    This method is specialized for materials science applications requiring alternative crystal structures.

Comparative Analysis of Preparation Methods

Method Conditions Reactants Yield Product Form References
Vapor-Phase Reaction 300–400°C, vacuum In, I₂ >90% Monoclinic (β-InI₃)
HI Evaporation RT evaporation, HI acid In, HI ~85% Hydrated InI₃
Hexane Reflux 1–3 h reflux, Argon In, I₂, hexane 95% Anhydrous β-InI₃
Ethyl Acetate Reflux 30 min reflux In, I₂, ethyl acetate ~90% Amorphous InI₃
High-Pressure Synthesis 6 GPa, 500°C, BN crucible Monoclinic InI₃ N/A Rhombic polymorph

Chemical Reactions Analysis

Types of Reactions

Tris(?(1)-indiganyliumylidene) triiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state products.

    Substitution: The indiganyliumylidene groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds, with conditions tailored to the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iodides, while reduction can produce lower oxidation state compounds. Substitution reactions result in modified indiganyliumylidene derivatives.

Scientific Research Applications

Tris(?(1)-indiganyliumylidene) triiodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and as a component in electronic devices.

Mechanism of Action

The mechanism of action of tris(?(1)-indiganyliumylidene) triiodide involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, affecting their function and activity.

    Pathways Involved: It may modulate signaling pathways, induce oxidative stress, or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Group 13 Triiodides

Compound Structure Type Cation Oxidation State Band Gap (eV) Key Structural Features
InI₃ Monoclinic (ambient) +3 3.1 In₂I₆ dimers, molecular structure
InI₃ Rhombohedral (HP) +3 2.3 Layered InI₆ octahedra, edge-sharing
GaI₃ Monoclinic +3 ~3.0 GaI₃ molecules, similar to AlCl₃
TlI₃ Trigonal +1 (Tl⁺), -1 (I₃⁻) N/A Tl⁺ with linear I₃⁻ anions
  • GaI₃ : Shares a molecular structure with InI₃ under ambient conditions but exhibits higher covalent character due to gallium’s smaller ionic radius. Its band gap (~3.0 eV) aligns with InI₃’s ambient-phase value .
  • TlI₃ : Distinctly ionic, featuring Tl⁺ cations and triiodide (I₃⁻) anions with an asymmetric linear geometry (I–I bond lengths: 2.89 Å and 3.07 Å) . Unlike InI₃, it lacks octahedral coordination.

Comparison with Other Indium Trihalides

Table 2: Properties of Indium Trihalides (InX₃)

Halide Structure Melting Point (°C) Solubility Catalytic Applications
InCl₃ Layered (hexagonal) 586 Highly soluble Lewis acid catalyst for C–C coupling
InBr₃ Molecular dimers 435 Moderate Organic bromination reactions
InI₃ Molecular (ambient) 365 Low Thioether synthesis, battery additives
  • InCl₃ : Highly deliquescent and soluble in polar solvents, making it a versatile Lewis acid catalyst for Friedel-Crafts alkylation and Diels-Alder reactions .
  • InBr₃ : Intermediate reactivity, used in bromination due to bromide’s nucleophilicity.
  • InI₃: Lower solubility in organic solvents but effective in catalyzing direct coupling reactions (e.g., alkyl acetates with thiosilanes to form thioethers) . Its layered high-pressure polymorph shows promise in sodium-sulfur batteries as a redox mediator, reducing polysulfide shuttling and stabilizing the anode .

Catalytic Performance vs. Other Metal Triiodides

High-Pressure Behavior and Polymorphism

InI₃’s rhombohedral high-pressure polymorph contrasts with the molecular dimers of ambient InI₃ and GaI₃. This structural transition enhances its electrical conductivity, making it suitable for optoelectronic applications .

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